Cas no 950258-43-2 (ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate)

エチル6-クロロ-2-メチル-1,1-ジオキソ-4-フェニル-2H-1λ6,2-ベンゾチアジン-3-カルボキシレートは、高度に機能化されたベンゾチアジン骨格を有する有機化合物です。この化合物の特徴的な構造は、電子求引性のスルホン基(-SO2-)と芳香族フェニル基が結合した複素環を形成しており、優れた分子安定性と反応性を兼ね備えています。特に、3位のエステル基は加水分解反応やアミノ化反応などの官能基変換に適した反応点を提供します。医薬品中間体としての応用が期待されるほか、材料科学分野における機能性分子の構築ブロックとしても有用です。クロロ基の存在により、さらなる誘導体化が可能な点が合成化学的に重要な利点です。

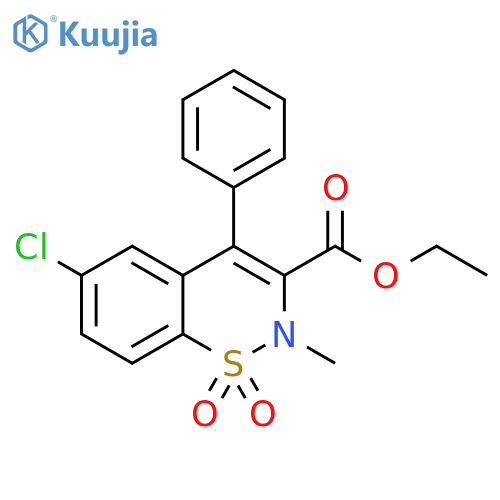

950258-43-2 structure

商品名:ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

CAS番号:950258-43-2

MF:C18H16ClNO4S

メガワット:377.84194278717

CID:5319777

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 6-chloro-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

-

- インチ: 1S/C18H16ClNO4S/c1-3-24-18(21)17-16(12-7-5-4-6-8-12)14-11-13(19)9-10-15(14)25(22,23)20(17)2/h4-11H,3H2,1-2H3

- InChIKey: PQUBMVUNOMDITM-UHFFFAOYSA-N

- ほほえんだ: S1(=O)(=O)C2=CC=C(Cl)C=C2C(C2=CC=CC=C2)=C(C(OCC)=O)N1C

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6660-3180-75mg |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

950258-43-2 | 75mg |

$208.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3180-100mg |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

950258-43-2 | 100mg |

$248.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3180-5mg |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

950258-43-2 | 5mg |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3180-5μmol |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

950258-43-2 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3180-20μmol |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

950258-43-2 | 20μmol |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3180-2mg |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

950258-43-2 | 2mg |

$59.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3180-4mg |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

950258-43-2 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3180-15mg |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

950258-43-2 | 15mg |

$89.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3180-25mg |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

950258-43-2 | 25mg |

$109.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3180-3mg |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

950258-43-2 | 3mg |

$63.0 | 2023-09-07 |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

950258-43-2 (ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬